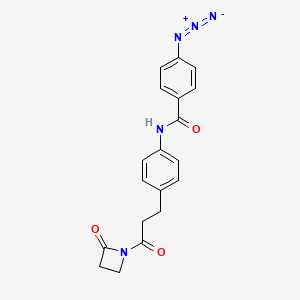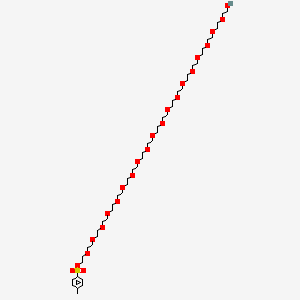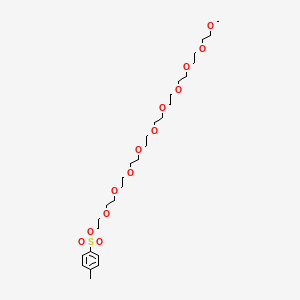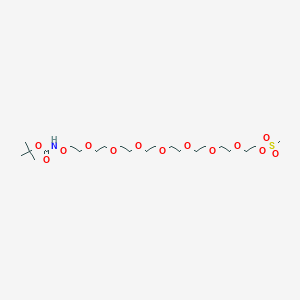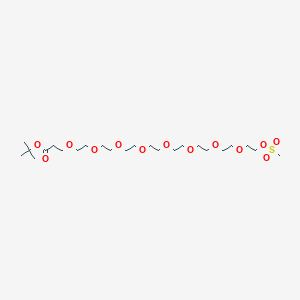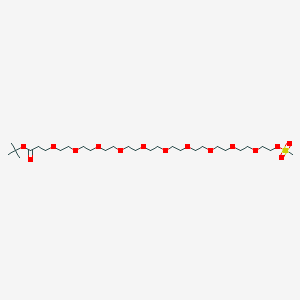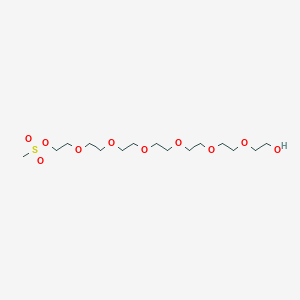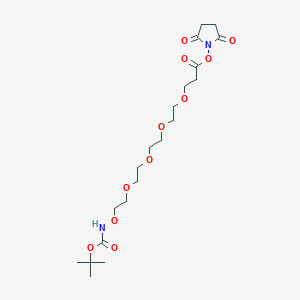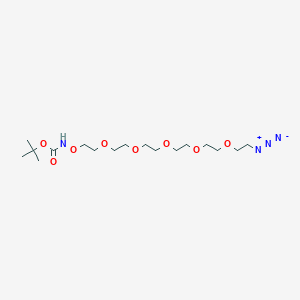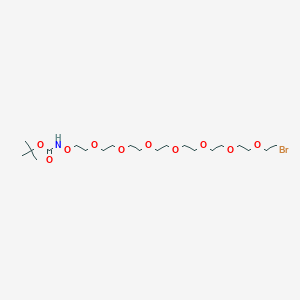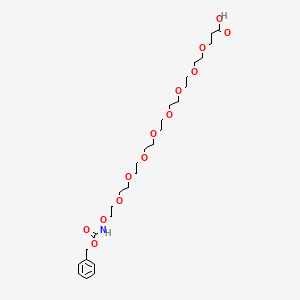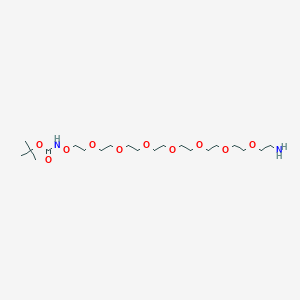
t-Boc-Aminooxy-PEG7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Boc-Aminooxy-PEG7-amine: is a polyethylene glycol (PEG) derivative that contains a Boc-protected aminooxy group and an amine group. This compound is widely used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation.
Synthetic Routes and Reaction Conditions:
PEGylation: The synthesis begins with the PEGylation of an aminooxy-amine compound. This involves reacting a PEG molecule with an aminooxy-amine precursor under controlled conditions to form the PEG-aminooxy-amine structure.
Boc Protection: The aminooxy group is then protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps. This is achieved by reacting the aminooxy-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes using reactors and purification systems designed for large-scale chemical synthesis. The process is optimized to ensure high yield and purity while maintaining cost-effectiveness.
Types of Reactions:
Deprotection: The Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.
Oxime Formation: The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
Amide Bond Formation: The amine group can react with carboxylic acids or activated NHS esters to form amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.
Oxime Formation: Mild acidic conditions, aldehydes or ketones as reactants.
Amide Bond Formation: Carboxylic acids, NHS esters, carbodiimides (e.g., EDC, DCC) as reagents.
Major Products Formed:
Free Amine: After deprotection, the free amine is obtained.
Oxime: Stable oxime linkages are formed with aldehydes or ketones.
Amide: Amide bonds are formed with carboxylic acids or NHS esters.
科学研究应用
Chemistry: t-Boc-Aminooxy-PEG7-amine is used in the synthesis of PROTACs, which are employed to target and degrade specific proteins. This is crucial in studying protein-protein interactions and understanding cellular processes.
Biology: The compound is used to create bioconjugates, where it links biomolecules such as peptides, proteins, and nucleic acids to PEG chains, enhancing their solubility and stability.
Medicine: PROTACs synthesized using this compound are explored for therapeutic applications, particularly in cancer treatment, where they can selectively degrade oncogenic proteins.
Industry: The compound is used in the development of drug delivery systems, where PEGylation improves the pharmacokinetics and bioavailability of therapeutic agents.
作用机制
Mechanism: t-Boc-Aminooxy-PEG7-amine functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound forms stable linkages with target proteins and E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein.
Molecular Targets and Pathways: The primary targets are specific proteins that are implicated in diseases, such as oncogenic proteins in cancer. The pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation.
相似化合物的比较
PEG-Amine: Similar to t-Boc-Aminooxy-PEG7-amine but lacks the Boc-protected aminooxy group.
PEG-NHS Ester: Used for amide bond formation but does not have the aminooxy functionality.
Alkyl-Chain Linkers: Used in PROTAC synthesis but differ in structure and reactivity.
Uniqueness: this compound is unique due to its combination of a Boc-protected aminooxy group and an amine group, which allows for versatile chemical modifications and stable linkage formation.
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N2O10/c1-21(2,3)33-20(24)23-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-22/h4-19,22H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQPLUSNAJFELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
